molecular formula C11H15NO B2710768 (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine CAS No. 2248216-01-3

(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine

Cat. No.: B2710768
CAS No.: 2248216-01-3
M. Wt: 177.247
InChI Key: LOAPVDGOIBDBRK-RZZZFEHKSA-N
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Description

(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine: is a chiral amine compound featuring a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination techniques using suitable reagents such as ammonia or amines in the presence of reducing agents like sodium cyanoborohydride.

    Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amino group or the benzofuran ring, resulting in reduced amine or dihydrobenzofuran derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidized benzofuran derivatives.
  • Reduced amine or dihydrobenzofuran derivatives.
  • Substituted amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of complex organic molecules.
  • Employed in the development of chiral catalysts.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.
  • Potential applications in the development of drugs targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)ethan-1-amine: Similar structure but with a shorter carbon chain.

    (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)butan-1-amine: Similar structure but with a longer carbon chain.

    (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-2-amine: Similar structure but with the amino group at a different position.

Uniqueness:

  • The specific positioning of the amino group and the chiral center in (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine may confer unique binding properties and biological activities compared to its analogs.

Properties

IUPAC Name

(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAPVDGOIBDBRK-RZZZFEHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C2=CC=CC=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1C2=CC=CC=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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